REACTION_CXSMILES
|
[C:1]([C:4]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:5]=1[OH:6])(=[O:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[OH-].[Na+]>CC(CC(C)C)=O.O>[OH:6][C:5]1[CH:7]=[CH:8][C:9]([O:11][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:10][C:4]=1[C:1](=[O:3])[CH3:2] |f:1.2.3,5.6|
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Name
|
|
Quantity
|
20 kg
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Type
|
reactant
|
Smiles
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C(C)(=O)C1=C(O)C=CC(=C1)O
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Name
|
|
Quantity
|
150 L
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Type
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solvent
|
Smiles
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CC(=O)CC(C)C
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Name
|
|
Quantity
|
19.98 kg
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
22.48 kg
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
0.96 kg
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
60 L
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
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Details
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The reaction mixture is stirred for 20 hours at 60° C
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled to 25° C.
|
Type
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FILTRATION
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Details
|
the solid is filtered off
|
Type
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DISTILLATION
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Details
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The methylisobutylketone is largely distilled off in vacuo
|
Type
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DISSOLUTION
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Details
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the residue is dissolved in 80 l methanol at 60° C
|
Type
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TEMPERATURE
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Details
|
The solution is cooled to 0° C.
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Type
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STIRRING
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Details
|
stirred for 1 hour at this temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the crystallisation
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C=C1)OCC1=CC=CC=C1)C(C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |